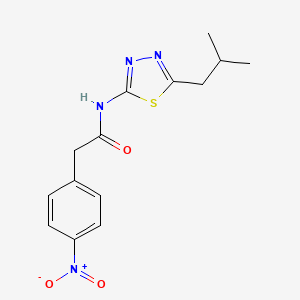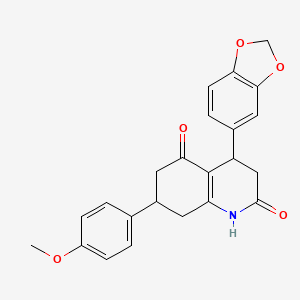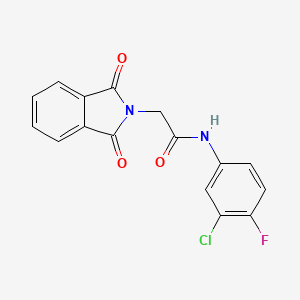![molecular formula C13H10N4O3S B5601276 1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)
1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to the one , typically involves the condensation of o-phenylenediamines with a variety of electrophilic reagents. Recent studies have developed methods for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from these condensations, highlighting the versatility and efficiency of these synthetic routes (Ibrahim, 2011). Moreover, modern approaches to synthesizing benzothiazole derivatives, which share a common heterocyclic motif with benzimidazoles, emphasize the use of green chemistry principles and simple reagents, pointing towards environmentally benign methods for synthesizing complex heterocycles (Zhilitskaya, L., Shainyan, B., & Yarosh, N. О., 2021).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining a benzene ring with an imidazole ring. This structure imparts a planar geometry, allowing for extensive π-conjugation and interactions with various biological targets. The presence of substituents like the 5-nitro-2-furyl group and the thione functionality in the compound of interest likely influences its electronic structure and reactivity, making it a subject of interest for detailed structural analysis.
Chemical Reactions and Properties
Benzimidazole derivatives are known for their reactivity towards a range of chemical transformations, including alkylation, acylation, and oxidation. The specific reactivity of "1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione" would depend on the electronic effects of its substituents and its steric environment. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are influenced by the nature of the substituents and the overall molecular structure. Detailed physicochemical characterization is necessary to understand the behavior of these compounds in biological systems and to optimize their pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as pKa, reactivity patterns, and stability, are central to their biological activity and pharmacokinetics. The electron-withdrawing or electron-donating nature of the substituents can significantly affect these properties, influencing the compound's acidity, basicity, and susceptibility to metabolic transformations.
Propiedades
IUPAC Name |
1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-15-10-4-2-3-5-11(10)16(13(15)21)14-8-9-6-7-12(20-9)17(18)19/h2-8H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJYBCVKQEHFQ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)N=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=S)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)
![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)



![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

